molecular formula C7H4BrClO2 B134395 4-Bromo-2-chlorobenzoic acid CAS No. 59748-90-2

4-Bromo-2-chlorobenzoic acid

Cat. No.: B134395
CAS No.: 59748-90-2
M. Wt: 235.46 g/mol
InChI Key: JAVZWSOFJKYSDY-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C₇H₄BrClO₂. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively. This compound is known for its use in various chemical reactions and its significance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chlorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzoic acid. The reaction typically uses bromine as the brominating agent and a catalyst such as iron or aluminum chloride to facilitate the process. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The process may include steps such as recrystallization to purify the final product. Industrial methods focus on safety, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-chlorobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzoic acid
  • 4-Bromo-2-chlorobenzaldehyde
  • 4-Bromo-2-chlorobenzyl alcohol
  • 4-Bromo-2-chlorobenzonitrile

Comparison: 4-Bromo-2-chlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Compared to 2-Bromo-4-chlorobenzoic acid, it has different electronic effects due to the position of the substituents, leading to variations in reactivity and applications. The presence of both bromine and chlorine atoms makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVZWSOFJKYSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208460
Record name 4-Bromo-2-chlorobenzoic acid
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Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59748-90-2
Record name 4-Bromo-2-chlorobenzoic acid
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Record name 4-Bromo-2-chlorobenzoic acid
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Record name 4-Bromo-2-chlorobenzoic acid
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Record name 4-bromo-2-chlorobenzoic acid
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Record name 4-Bromo-2-chlorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the crystal structure of 4-bromo-2-chlorobenzoic acid unique in terms of halogen bonding?

A1: The crystal structure of this compound exhibits an unusual triangular motif formed by a network of halogen bonds [, ]. This motif comprises a rare Type I Br···Br interaction alongside two Type II Br···Cl interactions. This arrangement, where both bromine and chlorine participate in halogen bonding within the same structure, presents a unique case study for understanding the interplay of different halogen bond types.

Q2: How was the nature of these halogen bonds in this compound investigated?

A2: Researchers utilized both experimental and theoretical charge density analysis coupled with topological analysis to understand the halogen bonding interactions within the this compound crystal structure [, ]. This approach allowed for a detailed examination of the electronic distribution around the halogen atoms, providing insights into the strength and nature of the observed Type I and Type II halogen bonds.

Q3: Beyond its unique halogen bonding, has this compound been employed in other research contexts?

A3: Yes, this compound served as a key starting material in the multi-step synthesis of a sterically crowded 1,8-diarylnaphthalene derivative designed for enantioselective fluorosensing []. The molecule's structure, containing both bromine and chlorine substituents, was strategically important for the subsequent synthetic steps, highlighting its utility in building complex molecular architectures.

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